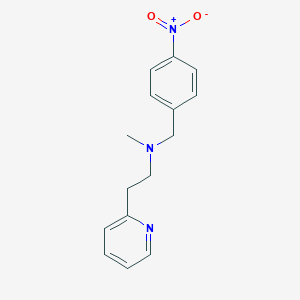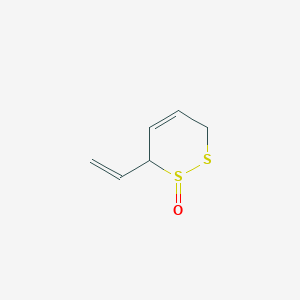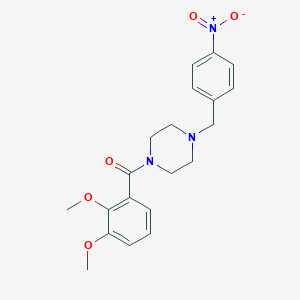
N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine, also known as NBME, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a selective agonist of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning, memory, and inflammation.
Mécanisme D'action
N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine acts as a selective agonist of the α7 nicotinic acetylcholine receptor. The receptor is located in the central and peripheral nervous system and is involved in various physiological processes such as learning, memory, and inflammation. Activation of the receptor by N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine leads to the influx of calcium ions into the cell, which triggers various signaling pathways that result in the observed effects of the compound.
Biochemical and Physiological Effects:
N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine has been shown to enhance cognitive function, reduce inflammation, and improve memory in various animal models. The compound has also been investigated for its potential therapeutic applications in various diseases such as Alzheimer's disease, schizophrenia, and depression. N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine has been shown to have a neuroprotective effect in animal models of Alzheimer's disease and reduce the symptoms of schizophrenia and depression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine in lab experiments include its high purity, selectivity for the α7 nicotinic acetylcholine receptor, and well-established synthesis method. The limitations of using N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine include its high cost and limited availability.
Orientations Futures
For research include investigating the compound's effects on other diseases such as Parkinson's disease and multiple sclerosis, optimizing the synthesis method to increase yield and reduce cost, and developing more selective agonists of the α7 nicotinic acetylcholine receptor. Additionally, the use of N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine in combination with other compounds may lead to synergistic effects and improve its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine involves the reaction of 4-nitrobenzyl bromide with 2-(pyridin-2-yl)ethanamine in the presence of sodium hydride and N-methylimidazole. The reaction yields N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine as a yellow solid with a purity of over 95%. The synthesis method has been optimized to increase the yield and purity of the compound, making it suitable for various scientific applications.
Applications De Recherche Scientifique
N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine has been used extensively in scientific research to study the α7 nicotinic acetylcholine receptor. The compound has been shown to enhance cognitive function, reduce inflammation, and improve memory in various animal models. N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine has also been investigated for its potential therapeutic applications in various diseases such as Alzheimer's disease, schizophrenia, and depression. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in humans.
Propriétés
Formule moléculaire |
C15H17N3O2 |
|---|---|
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
N-methyl-N-[(4-nitrophenyl)methyl]-2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C15H17N3O2/c1-17(11-9-14-4-2-3-10-16-14)12-13-5-7-15(8-6-13)18(19)20/h2-8,10H,9,11-12H2,1H3 |
Clé InChI |
DGFGFXJTTDBPGC-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CN(CCC1=CC=CC=N1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229575.png)

![N-[(E)-(5-methyl-2-oxo-1-propan-2-ylindol-3-ylidene)amino]-3-phenylpropanamide](/img/structure/B229583.png)
![2-(4-chloro-2-methylphenoxy)-N-[(E)-(5-methoxy-2-oxo-1-propylindol-3-ylidene)amino]acetamide](/img/structure/B229585.png)
![1-(4-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B229591.png)

![N'-[(1-isobutyl-1H-benzimidazol-2-yl)methylene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B229594.png)

![2-(4-chloro-2-methylphenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]propanohydrazide](/img/structure/B229598.png)
![Ethyl 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate](/img/structure/B229600.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229602.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229607.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229609.png)